![molecular formula C15H21NO3 B11516601 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one CAS No. 446054-27-9](/img/structure/B11516601.png)
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a morpholinopropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and a suitable ketone. One common method is the condensation reaction between 4-ethoxybenzaldehyde and morpholine in the presence of a base, followed by the addition of a ketone to form the final product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one
- 1-(4-Chlorophenyl)-3-morpholinopropan-1-one
- 1-(4-Bromophenyl)-3-morpholinopropan-1-one
Comparison: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and bromo analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets .
Biological Activity
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one, a compound with significant biological activity, is of interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a morpholine ring attached to a propanone backbone and an ethoxy-substituted phenyl group. Its chemical formula is C15H19NO2, with a molecular weight of approximately 249.32 g/mol.
Physical Properties
- Molecular Weight : 249.32 g/mol
- CAS Number : 446054-27-9
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
The mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway. Specifically, pretreatment with the compound was shown to decrease the phosphorylation of I-κBα and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby reducing transcriptional activity associated with inflammation .
Cytotoxicity and Antimicrobial Activity
While primarily studied for its anti-inflammatory properties, there is emerging evidence suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation in vitro, although further research is needed to elucidate its full potential in cancer therapy.
Study on Inflammatory Response
In a controlled experiment, macrophages treated with varying concentrations of this compound showed a significant reduction in LPS-induced cytokine production compared to untreated controls. The effective concentration required for half-maximal inhibition (IC50) was determined to be around 0.5 mM, demonstrating its potency as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that while many exhibit some level of anti-inflammatory activity, this compound showed superior efficacy in modulating the NF-κB pathway. This distinction highlights its potential therapeutic advantages over other compounds in the same class.
Compound Name | IC50 (mM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | Inhibition of NF-κB signaling |
Propiophenone | 0.4 | Inhibition of germination in plants |
4-Methylacetophenone | 0.3 | Inhibition of germination in plants |
Properties
CAS No. |
446054-27-9 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14-5-3-13(4-6-14)15(17)7-8-16-9-11-18-12-10-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
ITCONRCDSSQXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Origin of Product |
United States |
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